molecular formula C12H9FN2O3 B13985585 Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate

Cat. No.: B13985585
M. Wt: 248.21 g/mol
InChI Key: DHVPBIREJIGEJS-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate is a fluorinated benzoate ester featuring a pyrimidinyloxy substituent at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly those targeting enzyme inhibition or DNA synthesis.

Properties

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

methyl 5-fluoro-2-pyrimidin-5-yloxybenzoate

InChI

InChI=1S/C12H9FN2O3/c1-17-12(16)10-4-8(13)2-3-11(10)18-9-5-14-7-15-6-9/h2-7H,1H3

InChI Key

DHVPBIREJIGEJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with pyrimidin-5-ol in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include thionyl chloride, dimethylformamide (DMF), and triethylamine. The reaction is usually conducted at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, pyrimidinyl derivatives, and fluorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrimidinyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Comparison

The target compound shares a benzoate core with various analogs differing in the 2-position substituent. Key structural analogs include:

Compound Name Substituent at 2-Position Molecular Weight CAS Number Key References
Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate Pyrimidin-5-yloxy Not reported Not available -
Methyl 5-fluoro-2-(4-fluoro-1,3-dioxoisoindolin-2-yl)benzoate 4-Fluoro-1,3-dioxoisoindolin-2-yl 316.27 (calc.) Not provided
Methyl 5-fluoro-2-(4-methylpiperazino)benzoate 4-Methylpiperazinyl 278.29 1256633-14-3
Methyl 5-fluoro-2-(trifluoromethyl)benzoate Trifluoromethyl 222.14 773873-90-8
Methyl 5-fluoro-2-(methylthio)benzoate Methylthio 200.23 1879026-30-8

Key Observations :

  • Pyrimidinyloxy vs. Heterocyclic Groups : The pyrimidinyloxy group (hypothesized in the target compound) may enhance hydrogen-bonding capacity compared to lipophilic groups like trifluoromethyl .
  • Piperazinyl vs.

Physicochemical Properties

Property This compound (Hypothetical) Compound 3q Trifluoromethyl Derivative Piperazinyl Analog
Melting Point Not reported 179–180°C Not reported Not reported
Molecular Weight ~265–280 (calc.) 316.27 222.14 278.29
Solubility Moderate (polar aprotic solvents) Low in water High lipophilicity Water-soluble (basic N)

Key Trends :

  • Fluorine Impact : The 5-fluoro substituent increases electronegativity and may enhance metabolic stability across all analogs.
  • Substituent Polarity : Piperazinyl groups improve aqueous solubility, whereas trifluoromethyl groups enhance membrane permeability .

Biological Activity

Methyl 5-fluoro-2-(pyrimidin-5-yloxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by the presence of a pyrimidine moiety linked to a benzoate structure. The synthesis of this compound typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with pyrimidine derivatives under specific conditions to facilitate the formation of the ether bond.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • B16 melanoma

The compound's mechanism of action appears to involve the inhibition of key enzymes involved in DNA synthesis, such as thymidylate synthase, leading to apoptosis in cancer cells. For instance, one study reported an IC50 value indicating effective growth inhibition in HCT-116 cells at concentrations as low as 45 nM .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. It has been tested against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound demonstrated effective inhibition at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an irreversible inhibitor of thymidylate synthase, disrupting DNA synthesis in rapidly dividing cells.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Antimicrobial Properties : The compound disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial efficacy.

Case Study 1: Antitumor Activity

A notable study evaluated the effects of this compound on murine L1210 leukemia cells. Results indicated that the compound significantly inhibited cell proliferation, with effects being reversible upon the addition of thymidine, suggesting a targeted action on DNA synthesis pathways .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against multidrug-resistant strains. The findings revealed that it was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Data Summary

Biological Activity Cell Line/Organism IC50/Concentration Mechanism
AnticancerMCF-745 nMThymidylate synthase inhibition
AnticancerHCT-1166 nMApoptosis induction
AntimicrobialS. aureus4–32 μg/mLCell wall disruption
AntimicrobialE. coli64–256 mg/mLBacterial growth inhibition

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